molecular formula C7H8N2O2S B13838380 3-Methyl-2-methylsulfanyl-5-nitropyridine

3-Methyl-2-methylsulfanyl-5-nitropyridine

Cat. No.: B13838380
M. Wt: 184.22 g/mol
InChI Key: NSMRLOBRXXKGON-UHFFFAOYSA-N
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Description

3-Methyl-2-methylsulfanyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2S It is a derivative of pyridine, characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylsulfanyl-5-nitropyridine typically involves the nitration of 3-methyl-2-methylsulfanyl-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-methylsulfanyl-5-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Ammonia, primary or secondary amines, thiols, typically in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Methyl-2-methylsulfonyl-5-nitropyridine or 3-Methyl-2-methylsulfinyl-5-nitropyridine.

    Reduction: 3-Methyl-2-methylsulfanyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-methylsulfanyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of nitro and sulfanyl groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-methylsulfanyl-5-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-methylsulfonyl-5-nitropyridine
  • 3-Methyl-2-methylsulfinyl-5-nitropyridine
  • 3-Methyl-2-methylsulfanyl-5-aminopyridine

Uniqueness

3-Methyl-2-methylsulfanyl-5-nitropyridine is unique due to the presence of both a nitro group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O2S/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3

InChI Key

NSMRLOBRXXKGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC)[N+](=O)[O-]

Origin of Product

United States

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